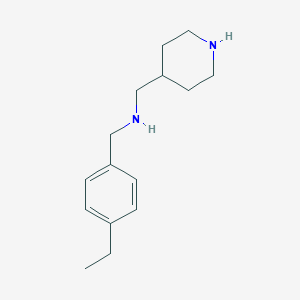![molecular formula C24H29N3O4S B499941 N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B499941.png)
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclohexanecarboxamide is a complex organic compound with a molecular formula of C23H28N2O4S This compound is known for its unique structural features, which include a piperazine ring, a benzoyl group, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable catalyst.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chloride.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the intermediate product with cyclohexanecarboxamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{3-[(4-benzoyl-1-piperazinyl)sulfonyl]phenyl}benzenesulfonamide
- N-{3-[(4-benzoyl-1-piperazinyl)sulfonyl]phenyl}acetamide
Uniqueness
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclohexanecarboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its cyclohexanecarboxamide moiety differentiates it from other similar compounds, potentially leading to distinct interactions with molecular targets and unique applications in various fields.
Eigenschaften
Molekularformel |
C24H29N3O4S |
|---|---|
Molekulargewicht |
455.6g/mol |
IUPAC-Name |
N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H29N3O4S/c28-23(19-8-3-1-4-9-19)25-21-12-7-13-22(18-21)32(30,31)27-16-14-26(15-17-27)24(29)20-10-5-2-6-11-20/h2,5-7,10-13,18-19H,1,3-4,8-9,14-17H2,(H,25,28) |
InChI-Schlüssel |
PLHXYLWSXIXCDS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B499860.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499861.png)
![1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499862.png)

![1-[5-(4-bromophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B499864.png)
![N-tert-butyl-2-(4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499865.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B499866.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499867.png)
![2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B499868.png)
![[5-(4-bromophenyl)-2-furyl]-N-(2-furylmethyl)methanamine](/img/structure/B499870.png)

![[2-(1H-INDOL-3-YL)ETHYL][(5-PHENYLFURAN-2-YL)METHYL]AMINE](/img/structure/B499880.png)
![N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B499881.png)
![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B499882.png)
